(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-11-4-3-7-25-16(11)22-17(24-8-5-12(6-9-24)15(21)26)13(18(25)27)10-14-19(28)23(2)20(29)30-14/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H2,21,26)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEWBPRRMFCAAD-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound features a thiazolidine moiety, which is known for its diverse biological activities. Its structure includes:
- A piperidine ring
- A pyrido[1,2-a]pyrimidine core
- A thioxothiazolidine derivative
These structural components contribute to the compound's pharmacological properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, the compound was evaluated alongside other thiazolidinone derivatives against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 | E. cloacae |
| Compound B | 0.015 | 0.03 | S. aureus |
| Compound C | 0.022 | 0.03 | P. aeruginosa |
| (Z)-1 | 0.004 | 0.008 | E. coli |
The most potent derivative exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae, significantly outperforming standard antibiotics like ampicillin and streptomycin by a factor of 10 to 50 .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has also been explored extensively. Studies indicate that these compounds can induce cytotoxicity in various cancer cell lines, including glioblastoma multiforme.
Case Study: Anti-Glioma Activity
Da Silva et al. investigated the anti-glioma effects of thiazolidinones, revealing that several derivatives significantly reduced cell viability in glioblastoma cells. Among the tested compounds, those with pyridine substitutions showed the most potent activity, with IC50 values indicating effective inhibition of tumor growth .
Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Glioblastoma Cells
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 5 | U87MG (Glioblastoma) |
| Compound E | 10 | A172 (Glioblastoma) |
| (Z)-1 | 7 | U251 (Glioblastoma) |
Mechanistic Insights
The mechanism of action for these compounds often involves interaction with cellular enzymes and pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies suggest that the thiazolidine moiety may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. For instance, a study evaluated various (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) derivatives, revealing that they possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating a promising alternative for treating bacterial infections .
Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | Not specified | Trichoderma viride |
| Ampicillin | >0.1 | Not specified | Various |
Antiviral Applications
The compound's structural analogs have been investigated for their potential as antiviral agents, particularly against influenza viruses. Research focused on disrupting the PA-PB1 subunit interface of the viral polymerase, which is crucial for viral replication. Compounds similar to the one were synthesized and tested for their ability to inhibit this interaction, showing promise as antiviral candidates .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions between these compounds and their biological targets. For example, docking simulations indicated that certain derivatives could effectively bind to the active sites of enzymes involved in bacterial cell wall synthesis and viral replication processes. This computational approach aids in predicting the efficacy of new compounds before experimental validation .
Case Studies
- Antibacterial Efficacy : A case study involving a derivative of the compound showed remarkable antibacterial activity against Escherichia coli and Staphylococcus aureus, with a detailed analysis of structure–activity relationships highlighting the importance of specific functional groups in enhancing potency .
- Antiviral Potential : Another study explored the antiviral effects of related compounds on influenza viruses, where derivatives were found to inhibit viral replication effectively in vitro, suggesting that modifications to the thioxothiazolidin moiety could enhance antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrido[1,2-a]pyrimidinone core is shared among several analogs, but substituent variations at positions 2 and 3 significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Position 2: Piperidine-4-carboxamide (target) vs. piperazinyl, morpholinyl, or alkylamino groups.
- Position 3: Thiazolidinone substituents vary in steric bulk (e.g., methyl vs. isobutyl). Smaller groups like methyl (target) may improve binding pocket compatibility in enzyme targets, while bulkier groups (isobutyl) could influence metabolic stability .
- Configuration: All analogs retain the Z-configuration at the thiazolidinone methylidene bond, critical for maintaining planar conjugation and π-stacking interactions .
Pharmacological and Physicochemical Properties
- Anti-inflammatory Activity: Pyrazolo[3,4-d]pyrimidinones with thiazolidinone substituents () show moderate anti-inflammatory activity (IC50: 10–50 μM in COX-2 assays) and reduced ulcerogenicity compared to NSAIDs . The target compound’s pyrido-pyrimidinone core may enhance potency due to improved π-stacking with aromatic residues in COX-2.
- Solubility : The piperidine-4-carboxamide group (target) confers higher aqueous solubility (predicted LogP: ~2.1) compared to morpholinyl (LogP: ~2.8) or isopropyl-substituted analogs (LogP: ~3.5) .
Computational and Analytical Comparisons
NMR and IR Spectral Signatures
- Target Compound : The carboxamide C=O stretch appears at ~1670 cm⁻¹ in IR, distinct from piperazinyl C-N stretches (~1250 cm⁻¹ in Analog 6) .
- ¹H-NMR : The Z-configuration is confirmed by a deshielded vinyl proton (δ ~8.2 ppm) and coupling constants (J = 12–14 Hz) .
Structural Similarity Analysis (Graph-Based Methods)
Using graph theory (), the target compound shares a common substructure with analogs: pyrido-pyrimidinone core + thiazolidinone. Differences lie in substituent topology, with piperidine-4-carboxamide forming a unique hydrogen-bonding node .
Q & A
Q. What are the optimal synthetic routes for obtaining the Z-isomer of this compound, and how is stereochemical purity ensured?
The Z-isomer can be synthesized via condensation reactions between the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone moiety. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis of the thioxo group .
- Stereochemical control : Monitoring reaction progress via HPLC or TLC with chiral stationary phases to ensure Z-configuration .
- Purification : Recrystallization from ethanol-DMF mixtures enhances stereochemical purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : and NMR (e.g., DMSO-d6 as solvent) identify aromatic protons (6.5–8.5 ppm) and confirm methyl/thioxo groups .
- IR : Peaks at 1650–1750 cm validate carbonyl (C=O) and thioxo (C=S) functionalities .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. How is the stability of the thioxo-thiazolidinone moiety maintained during storage?
- Storage conditions : Store under inert gas (argon) at –20°C to prevent oxidation of the thioxo group .
- Solvent compatibility : Avoid protic solvents (e.g., water) to reduce hydrolysis .
Advanced Research Questions
Q. What computational strategies are recommended to study non-covalent interactions (e.g., π-stacking) in this compound’s crystal structure?
- Density Functional Theory (DFT) : Analyze intermolecular interactions using B3LYP/6-31G(d) basis sets .
- Crystallographic refinement : Use SHELX programs (SHELXL/SHELXS) for resolving weak hydrogen bonds or π-π interactions in X-ray data .
- Molecular docking : Predict binding modes to biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can structure-activity relationships (SAR) be explored for the pyrido[1,2-a]pyrimidin-4-one core?
- Bioisosteric replacement : Substitute the thiazolidinone ring with oxazolidinone or imidazolidinone to assess changes in bioactivity .
- Regioselective modifications : Introduce electron-withdrawing groups (e.g., –NO) at position 9-methyl to evaluate effects on solubility and target affinity .
Q. What experimental design principles apply to optimizing reaction yields for analogs of this compound?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield .
Q. How can conflicting biological activity data across studies be resolved?
- Assay standardization : Validate protocols (e.g., "acetic acid writhings" model) to ensure reproducibility .
- Structural validation : Re-analyze compound purity and stereochemistry via X-ray crystallography or chiral HPLC .
Methodological Considerations
Q. What crystallization techniques are suitable for resolving this compound’s polymorphs?
- Slow evaporation : Use mixed solvents (ethanol/water) to grow single crystals for X-ray diffraction .
- Additive screening : Introduce surfactants (e.g., CTAB) to control crystal morphology and reduce twinning .
Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
